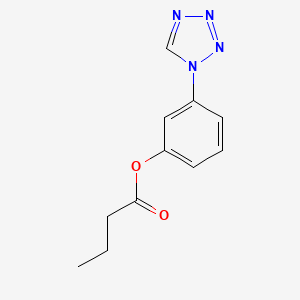

3-(1H-tetrazol-1-yl)phenyl butanoate

Description

3-(1H-Tetrazol-1-yl)phenyl butanoate is an ester derivative featuring a tetrazole ring substituted at the 1-position of a phenyl group, linked via an oxygen atom to a butanoate chain. Tetrazoles are nitrogen-rich heterocycles known for their applications in coordination chemistry, pharmaceuticals, and materials science due to their ability to act as ligands and participate in hydrogen bonding .

Properties

Molecular Formula |

C11H12N4O2 |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

[3-(tetrazol-1-yl)phenyl] butanoate |

InChI |

InChI=1S/C11H12N4O2/c1-2-4-11(16)17-10-6-3-5-9(7-10)15-8-12-13-14-15/h3,5-8H,2,4H2,1H3 |

InChI Key |

DCZVSEVCSUWCMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=CC(=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like water or acetonitrile and moderate temperatures .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact . Microwave-assisted synthesis is also used to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE can undergo various chemical reactions, including:

Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of tetrazoles can lead to the formation of amines.

Substitution: Tetrazoles can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .

Scientific Research Applications

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial, antifungal, and anticancer properties

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it effective in binding to enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group and Structural Variations

The target compound differs from similar tetrazole derivatives in its functional groups and substitution patterns. Key comparisons include:

3-Phenyl-2-(1H-Tetrazol-1-yl)propanoic Acid Monohydrate

- Molecular Formula : C₁₀H₁₀N₄O₂·H₂O

- Functional Groups : Carboxylic acid (-COOH), tetrazole (1H-tetrazol-1-yl), and phenyl.

- Structural Features: A dihedral angle of 63.24° between the tetrazole and benzene rings, indicating a non-planar conformation . Stabilized by intramolecular O–H⋯N and O–H⋯O hydrogen bonds, critical for crystal packing .

- Applications : Primarily studied as a ligand in coordination chemistry due to its hydrogen-bonding capacity and metal-binding sites .

3-((1-Phenyl-1H-tetrazol-5-yl)thio)propanoic Acid

- Molecular Formula : C₁₀H₉N₄O₂S

- Functional Groups : Thioether (-S-), carboxylic acid (-COOH), and tetrazole (1-phenyl-1H-tetrazol-5-yl).

- Structural Features: Sulfur atom bridges the tetrazole and propanoic acid, enhancing electron delocalization and altering reactivity compared to oxygen-linked analogues . Substitution at the tetrazole’s 5-position (vs. 1-position in the target compound) may influence steric and electronic interactions .

- Applications: Potential use in organic synthesis and as chelating agents due to sulfur’s soft Lewis basicity .

3-(1H-Tetrazol-1-yl)phenyl Butanoate

- Molecular Formula : C₁₁H₁₂N₄O₂ (inferred).

- Functional Groups : Ester (-COO-), tetrazole (1H-tetrazol-1-yl), and phenyl.

- Structural Features: The butanoate chain introduces greater hydrophobicity compared to shorter-chain analogues (e.g., propanoic acid derivatives). Lack of hydrogen-bonding donors (unlike carboxylic acids) may reduce crystallinity but improve lipid solubility.

- Applications : Hypothesized utility in drug delivery systems (enhanced membrane permeability) or as flexible ligands in coordination polymers.

Comparative Data Table

Key Research Findings

Hydrogen Bonding vs. Hydrophobicity: Carboxylic acid derivatives (e.g., 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid) exhibit robust hydrogen-bonding networks, enhancing crystallinity and metal-coordination capabilities . In contrast, the ester group in this compound likely reduces polar interactions but improves solubility in non-polar environments.

Substitution Position: The 1H-tetrazol-1-yl group in the target compound vs. 1-phenyl-1H-tetrazol-5-yl in thioether analogues may lead to divergent electronic effects. The 1-position substitution could favor stronger σ-donor properties in metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.